Acetic acid is a weak organic acid that gives vinegar its sour taste and pungent smell. [] In food science, it is primarily known as the main component of vinegar, a common food ingredient and preservative. [, ] Acetic acid plays a crucial role in food preservation due to its antimicrobial properties. []
Acetic acid occurs naturally in various biological processes and can be produced synthetically. It is classified as a carboxylic acid due to the presence of a carboxyl group (). The compound has a wide range of applications in food preservation, chemical synthesis, and as a solvent in laboratories.
Acetic acid can be synthesized through several methods:
The carbonylation process generally operates under high pressure (up to 10 MPa) and elevated temperatures (around 180 °C) to optimize yield. The reaction mechanism involves the formation of an acyl intermediate that subsequently hydrolyzes to yield acetic acid.
The molecular structure of acetic acid features a central carbon atom bonded to a hydroxyl group () and a carbonyl group (). The structural formula can be represented as follows:
Acetic acid participates in various chemical reactions, including:
The esterification reaction can be catalyzed by acids and typically requires heat to drive the reaction towards product formation.
In biological systems, acetic acid plays a crucial role in metabolism, particularly in the form of acetyl-CoA, which is involved in energy production through the Krebs cycle. The mechanism involves:
The conversion efficiency and metabolic pathways involving acetic acid are critical for understanding its role in cellular respiration and energy metabolism.
Acetic acid has diverse applications across various fields:
Acetic acid (systematically named ethanoic acid) is a simple monocarboxylic acid with the molecular formula CH₃COOH or C₂H₄O₂. Its structure comprises a methyl group (CH₃–) bonded to a carboxyl functional group (–COOH). In the solid and liquid states, acetic acid forms cyclic dimers through strong intermolecular hydrogen bonds between the carbonyl oxygen and hydroxyl hydrogen of adjacent molecules. This dimerization persists even in the vapor phase at temperatures near 120°C [2] [7] [8].
Table 1: Physicochemical Properties of Acetic Acid [2] [8] [10]
Property | Value |
---|---|
Molar mass | 60.052 g·mol⁻¹ |
Density (liquid, 25°C) | 1.049 g·cm⁻³ |
Boiling point (1 atm) | 117.9°C (391 K) |
Melting point | 16.6°C (289.6 K) |
Dielectric constant | 6.2 (at 20°C) |
Vapor pressure (20°C) | 11.6 mmHg |
pKa (25°C) | 4.76 |
As a polar protic solvent, acetic acid readily dissolves in water, ethanol, and other polar solvents but exhibits limited miscibility with long-chain alkanes like octane. Its liquid state has a characteristic pungent odor and sour taste. Concentrated ("glacial") acetic acid is highly corrosive due to its ability to donate protons and form hydronium ions [5] [7] [8].
Acetic acid is classified as a weak Brønsted-Lowry acid due to partial dissociation in aqueous solutions. The equilibrium for its dissociation is described by:$$\ce{CH3COOH + H2O <=> H3O+ + CH3COO-}$$The acid dissociation constant (Kₐ) is 1.76 × 10⁻⁵ (pKₐ = 4.76) at 25°C, indicating that only ~0.4% of molecules dissociate in a 1.0 M solution (pH ≈ 2.4) [3] [6] [8]. The conjugate base, acetate (CH₃COO⁻), stabilizes the negative charge through resonance delocalization across the carboxylate group.
In neutralization reactions, acetic acid reacts with strong bases (e.g., NaOH) to form acetate salts:$$\ce{CH3COOH + NaOH -> CH3COONa + H2O}$$With ammonia, direct proton transfer occurs without solvent involvement:$$\ce{CH3COOH + NH3 -> CH3COO- + NH4+}$$Acetate salts (e.g., sodium acetate) undergo hydrolysis in water, producing basic solutions due to the acetate ion's affinity for protons:$$\ce{CH3COO- + H2O <=> CH3COOH + OH-}$$This behavior aligns with the Brønsted-Lowry concept, where anions derived from weak acids exhibit basic properties [1] [6].
The preferred IUPAC name is ethanoic acid, though acetic acid remains the dominant trivial name, derived from the Latin word acetum (vinegar). The term "glacial" denotes the anhydrous form, which solidifies into ice-like crystals below 16.6°C due to the absence of water molecules that typically disrupt crystallization [2] [8] [10].
Common symbolic representations include:
Isomeric variations of C₂H₄O₂ include:
Melting and Boiling BehaviorAcetic acid melts at 16.6°C (289.6 K) and boils at 117.9°C (391 K) at 1 atm. The enthalpy of fusion (ΔH_fus_) is 11.7 kJ·mol⁻¹, while the enthalpy of vaporization (ΔH_vap_) is 23.7 kJ·mol⁻¹. During phase transitions, added energy breaks intermolecular hydrogen bonds rather than increasing kinetic energy, maintaining constant temperature until the transition completes [4] [9] [10].
Table 2: Phase Transition Energies [4] [9]
Process | Enthalpy Change (kJ·mol⁻¹) |
---|---|
Fusion (melting) | 11.7 |
Vaporization (boiling) | 23.7 |
Sublimation* | 35.4 (calculated) |
ΔHsub* = ΔH_fus_ + ΔH_vap_
Glacial Acetic Acid FormationBelow 16.6°C, anhydrous acetic acid solidifies into a crystalline "glacial" state. This occurs because hydrogen bonding between dimers creates a stable lattice. The presence of even 0.1% water depresses the melting point by 0.2°C by disrupting crystal packing. The German term Eisessig ("ice vinegar") references this solidification [2] [10].
Thermal Decomposition:At temperatures >440°C, acetic acid decomposes via two pathways:$$\ce{CH3COOH -> CH4 + CO2} \\ce{CH3COOH -> H2C=C=O + H2O}$$The latter produces ethenone (ketene), a reactive gas used industrially in acetylations [8].
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